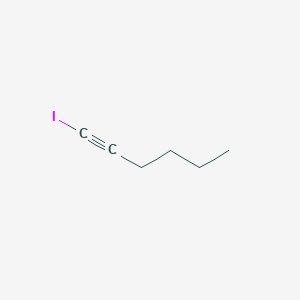

1-Iodohex-1-yne

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1119-67-1 |

|---|---|

Molekularformel |

C6H9I |

Molekulargewicht |

208.04 g/mol |

IUPAC-Name |

1-iodohex-1-yne |

InChI |

InChI=1S/C6H9I/c1-2-3-4-5-6-7/h2-4H2,1H3 |

InChI-Schlüssel |

SACKEEAAIYXWOZ-UHFFFAOYSA-N |

SMILES |

CCCCC#CI |

Kanonische SMILES |

CCCCC#CI |

Piktogramme |

Irritant |

Synonyme |

1-Iodo-1-hexyne |

Herkunft des Produkts |

United States |

Reactivity Profiles and Mechanistic Aspects of 1 Iodohex 1 Yne and 1 Iodoalkyne Transformations

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the functionalization of 1-iodoalkynes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.

Palladium stands as one of the most important metals for catalyzing reactions involving 1-iodoalkynes due to its efficiency and functional group tolerance.

Cross-coupling reactions are fundamental in synthetic chemistry for constructing complex molecular architectures. 1-Iodo-1-hexyne is an excellent substrate for these transformations.

The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne chemistry. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org In the context of 1-iodo-1-hexyne, it can either act as the haloalkyne component or be synthesized from 1-hexyne (B1330390). For instance, the coupling of various acid chlorides with terminal acetylenes, including 1-hexyne, has been demonstrated. mdpi.com While many protocols require anhydrous and anaerobic conditions, newer methods have been developed that circumvent these limitations. organic-chemistry.org Research has shown that catalyst loading can be significantly reduced, and the reaction can proceed efficiently even in the presence of air and water. kaust.edu.sa

Table 1: Examples of Sonogashira Coupling Reactions

| Alkyne Substrate | Coupling Partner | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 1-Hexyne | Aromatic/Aliphatic Acid Chlorides | Pd(OAc)₂ | Solvent-free | 40% | mdpi.com |

| Phenylacetylene (B144264) | 1-Iodo-2-methoxy-3-((4-methoxyphenyl)ethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | DIPA / Toluene | 52% | scielo.br |

| 1-Hexyne | 1-Iodo-2-methoxy-3-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | DIPA / Toluene | 78% | scielo.br |

| Aryl Alkynes | Iodobenzene | Polymer-supported NHC–palladium complex | Diisopropylamine / Water | High | researchgate.net |

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another powerful tool. acs.org While traditionally used for C(sp²)-C(sp²) bond formation, its application has expanded. The reaction of 1-iodoalkynes with boronic acids can produce substituted alkynes. For example, the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various organoboronic acids has been extensively studied, highlighting the utility of palladium catalysts, particularly ferrocene-based complexes, in ionic liquids to improve yields and facilitate catalyst recycling. mdpi.com The coupling of haloallenes has also been investigated, showing that the nature of the halide (I, Br, or Cl) can influence the stereochemical outcome of the reaction. nih.gov

The cross-coupling reactions of 1-iodo-1-hexyne are prime examples of specific carbon-carbon bond formations.

C(sp)-C(sp²) Bond Formation: This type of bond is created when a C(sp)-hybridized carbon of the alkyne couples with a C(sp²)-hybridized carbon of an aryl or vinyl group. The Sonogashira coupling of 1-iodo-1-hexyne with an arylboronic acid or an aryl Grignard reagent, and the Suzuki coupling of 1-iodo-1-hexyne with an arylboronic acid, result in the formation of an aryl-substituted alkyne. organic-chemistry.orgrsc.org These reactions are fundamental for synthesizing precursors to complex aromatic systems and conjugated materials.

C(sp)-C(sp) Bond Formation: This bond type is formed in variants of the Sonogashira reaction where 1-iodo-1-hexyne couples with a terminal alkyne. This "homocoupling" or dimerization can occur, but the more synthetically useful reaction is the cross-coupling between two different alkynes, one halogenated (like 1-iodo-1-hexyne) and one terminal. This allows for the synthesis of unsymmetrical diynes, which are valuable intermediates in organic synthesis. researchgate.net

Palladium-catalyzed oxidative aminocarbonylation is a powerful, atom-efficient method for synthesizing ynamides (N-alkynyl amides). This reaction involves the coupling of a terminal alkyne, an amine, and carbon monoxide in the presence of an oxidant. csic.es Research has demonstrated the synthesis of a wide range of 2-ynamides through the oxidative aminocarbonylation of terminal alkynes, including aliphatic alkynes like 1-hexyne, with various amines. unipa.itresearchgate.net A heterogeneous catalyst system using palladium tetraiodide supported on multi-walled carbon nanotubes has proven effective for this transformation, successfully activating 1-hexyne to produce the corresponding 2-ynamide. unipa.it The reaction is notable for its broad substrate scope, accommodating both aliphatic and aromatic amines. csic.es

Table 2: Oxidative Aminocarbonylation of 1-Hexyne

| Alkyne | Amine | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Hexyne | Various amines (e.g., piperidine, N-ethylcyclohexanamine) | PdI₄@MWCNT-imi-I | CO/air pressure | Corresponding 2-ynamides | unipa.it |

| Terminal Alkynes | 1° or 2° Amines | [PdI₂] | CO/O₂, TBAI | N,3-substituted propiolamides | csic.es |

A novel transformation of alkynyl halides, including iodoalkynes, is the formal 1,1-hydrocyanation reaction enabled by a dual nickel/base catalysis relay. acs.orgacs.orgnih.gov In this process, an isocyanide, such as tert-butyl isocyanide, serves as a hydrogen cyanide (HCN) precursor. acs.orgnih.gov The reaction introduces a cyano group at the α-position of the alkynyl halide, while the halogen atom migrates to the β-position, resulting in the formation of (Z)-3-halo-acrylonitrile derivatives with high selectivity. acs.org This method is notable for its good functional group tolerance and represents a unique pathway for the difunctionalization of the alkyne moiety. acs.orgacs.org

While often used as a co-catalyst with palladium, copper itself can catalyze important transformations of 1-iodoalkynes.

The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . While the classic CuAAC reaction involves terminal alkynes, a highly efficient variant utilizes 1-iodoalkynes. nih.gov This reaction proceeds with exceptional reactivity, often surpassing that of terminal alkynes, to regioselectively produce 5-iodo-1,2,3-triazoles. nih.gov The process is catalyzed by simple copper(I) salts, such as copper(I) iodide (CuI), in the presence of an amine ligand. nih.govbeilstein-journals.org The resulting 5-iodotriazole products are versatile intermediates, as the iodine atom can be further functionalized through subsequent cross-coupling reactions. This method is characterized by its mild conditions, high chemoselectivity, and amenability to large-scale synthesis. nih.gov

Table 3: Copper-Catalyzed Azide-Iodoalkyne Cycloaddition (CuAAC)

| 1-Iodoalkyne Substrate | Azide (B81097) Substrate | Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-4-phenylbut-1-yne | Benzyl azide | CuI (5 mol%), TTTA (5 mol%) | THF | 1-Benzyl-4-(phenethyl)-5-iodo-1H-1,2,3-triazole | 98% | nih.gov |

| 1-Iodohex-1-yne | Benzyl azide | CuI (5 mol%), TTTA (5 mol%) | THF | 1-Benzyl-4-butyl-5-iodo-1H-1,2,3-triazole | 98% | nih.gov |

| 1-Iodo-3-phenoxyprop-1-yne | (Azidomethyl)benzene | CuI (5 mol%), TTTA (5 mol%) | THF | 1-Benzyl-5-iodo-4-(phenyloxymethyl)-1H-1,2,3-triazole | 99% | nih.gov |

Beyond cycloadditions, copper catalysts are essential in promoting selective coupling reactions. For example, a palladium/copper co-catalyzed system was used for the highly selective mono-coupling of 2,6-diiodoanisoles with terminal alkynes, including 1-hexyne, to produce alkynylated 2-iodoanisoles, which are precursors to benzofurans. scielo.br Copper has also been studied for its role in the selective hydrogenation of 1-hexyne/1-hexene mixtures. researchgate.net

Azide-Alkyne Cycloaddition (CuAAC) with 1-Iodoalkynes

Gold-Catalyzed Transformations

Gold catalysts, particularly Au(I) complexes, are highly effective for the hydration of 1-iodoalkynes, providing a direct and atom-economical route to α-iodomethyl ketones. ugent.beresearchgate.netresearchgate.net This method serves as a valuable alternative to the classical α-halogenation of ketones. sci-hub.seacs.org The reaction proceeds under mild and neutral conditions, demonstrating high efficiency and tolerance for a variety of functional groups on both alkyl- and aryl-substituted 1-iodoalkynes. ugent.besci-hub.se

The use of Au(I)-N-heterocyclic carbene (NHC) catalysts has been shown to be particularly effective for this transformation, enabling the synthesis of a diverse range of α-iodomethyl ketones in good to excellent yields. ugent.beresearchgate.net Heterogeneous gold catalysts, such as MCM-41-PPh3-AuNTf2, have also been developed, offering advantages like catalyst recyclability and straightforward product isolation. sci-hub.se The reaction mechanism involves the activation of the alkyne by the gold catalyst, facilitating the nucleophilic attack of water.

Table 3: Gold-Catalyzed Hydration of 1-Iodoalkynes

| Substrate | Catalyst | Product | Yield (%) | Reference |

| 1-Iodo-2-phenylethyne | [Au(IPr)Cl]/AgOTf | 1-Iodo-1-phenylacetone | 98 | ugent.be |

| 1-Iodo-1-hexyne | [Au(IPr)Cl]/AgOTf | 1-Iodoheptan-2-one | 85 | ugent.be |

| 1-Iodo-2-(4-methoxyphenyl)ethyne | [Au(IPr)Cl]/AgOTf | 1-Iodo-1-(4-methoxyphenyl)acetone | 99 | ugent.be |

| 1-Iodo-2-cyclohexylethyne | [Au(IPr)Cl]/AgOTf | 1-(Cyclohexyl)-2-iodoethan-1-one | 87 | ugent.be |

Cyclization Reactions and Other Transformations

Atom-Transfer Cyclization Pathways

Atom-transfer radical cyclization (ATRC) of iodoalkynes is a powerful method for constructing cyclic structures. acs.orgresearchgate.net These reactions can be initiated by various reagents, with indium-mediated processes being a notable example due to their environmentally benign nature. acs.orgcapes.gov.br

Treatment of an iodoalkyne with a catalytic amount of indium (e.g., 0.1 equiv) and iodine (e.g., 0.05 equiv) promotes an atom-transfer 5-exo cyclization, yielding five-membered alkenyl iodides. acs.orgresearchgate.net In contrast, using a stoichiometric amount of indium results in a reductive cyclization product. acs.org The reaction is believed to be initiated by low-valent indium species that facilitate the formation of a vinylic radical, which then undergoes cyclization. researchgate.net This methodology has been applied to the synthesis of various aliphatic iodoalkynes, consistently producing the expected atom-transfer or reductive cyclization products depending on the amount of indium used. acs.org

Table 4: Indium-Mediated Cyclization of Iodoalkynes

| Substrate | Conditions | Product Type | Yield (%) | Reference |

| N-Allyl-N-(4-iodobut-3-yn-1-yl)-4-methylbenzenesulfonamide | In (0.1 equiv), I2 (0.05 equiv) | Atom-Transfer Cyclization | 77 | acs.org |

| N-Allyl-N-(4-iodobut-3-yn-1-yl)-4-methylbenzenesulfonamide | In (2 equiv), I2 (1 equiv) | Reductive Cyclization | 85 | acs.org |

| N-(5-Iodopent-4-yn-1-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | In (0.1 equiv), I2 (0.05 equiv) | Atom-Transfer Cyclization | 81 | acs.org |

| N-(5-Iodopent-4-yn-1-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | In (2 equiv), I2 (1 equiv) | Reductive Cyclization | 87 | acs.org |

Electrophilic Cyclization of Aryldiacetylenes Involving 1-Iodoalkyne Moiety

Electrophilic cyclization provides an efficient strategy for synthesizing functionalized heterocyclic systems. spbu.runih.gov When applied to aryldiacetylenes where one of the alkyne units is an iodoalkyne, this method can lead to the formation of di-iodinated heterocycles. rsc.org

For example, the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes serves as a direct route to 2-ethynyl-3-iodoheteroindenes. researchgate.netspbu.runih.gov A more recent approach involves the pre-installation of an iodine atom on the alkyne. The subsequent electrophile-promoted cyclization of these ortho-functionalized (iodoethynyl)arenes using an iodine source (like I2 or N-iodosuccinimide) yields 2,3-diiodoheterocycles such as 2,3-diiodobenzothiophene and 2,3-diiodoindole. rsc.org

The reactivity in these cyclizations depends on the nucleophilicity of the ortho-group and the electrophile used. For instance, (iodoethynyl)thioanisole cyclizes smoothly with iodine, whereas the corresponding aniline (B41778) derivative requires N-iodosuccinimide (NIS) for efficient conversion. rsc.org The resulting di-iodinated heterocycles are valuable precursors for synthesizing unsymmetrical enediynes through selective cross-coupling reactions. rsc.org

Hydroboration and Subsequent Halogenation Reactions

While specific studies focusing exclusively on the hydroboration-halogenation of this compound are not prevalent in the searched literature, the principles of alkyne hydroboration are well-established and can be extrapolated. Hydroboration of alkynes, including iodoalkynes, typically proceeds via the addition of a borane (B79455) reagent across the carbon-carbon triple bond. This is followed by a subsequent step, such as halogenation, to introduce a halide.

The reaction of terminal alkynes with boranes can lead to trisubstituted alkenyl boranes. rsc.org A reaction involving an imine as a base can facilitate the Csp–H activation of the terminal alkyne, leading to an iminium ion that induces a 1,2-migration of the alkynyl borate. rsc.org This method provides a route to trisubstituted alkenyl boranes that are not directly accessible through traditional hydroboration. rsc.org

Iodosulfonylation Reactions of Terminal Alkynes to Iodo-containing Products

Iodosulfonylation of terminal alkynes is a significant transformation that introduces both an iodine atom and a sulfonyl group across the triple bond, leading to the formation of β-iodovinyl sulfones. tandfonline.comrsc.orgacs.orgresearchgate.net These products are valuable intermediates in organic synthesis due to the presence of both a vinyl iodide and a vinyl sulfone moiety. acs.org

Various methods have been developed for the iodosulfonylation of terminal alkynes, often with high regio- and stereoselectivity, typically yielding (E)-β-iodovinyl sulfones. tandfonline.comrsc.org These reactions can be achieved using different combinations of reagents.

Commonly used reagents include:

Sulfonyl hydrazides and potassium iodide (KI) : This metal-free approach uses sulfonyl hydrazines as the sulfonyl source and KI as the iodine source, often in the presence of an oxidant like benzoic peroxyanhydride (BPO). tandfonline.comresearchgate.net The reaction proceeds efficiently at room temperature. tandfonline.com

Sodium sulfinates and iodine (I2) : This metal-free, three-component reaction provides a route to highly functionalized tetrasubstituted alkenes. acs.org

Sulfonyl iodides : This was one of the earliest methods, where sulfonyl iodide serves as both the iodine and sulfonyl source, typically under visible light irradiation. rsc.org

Cobalt-catalyzed iodosulfonylation : In some cases, a low-cost cobalt catalyst like CoBr2 can be used with sodium aryl/alkyl-sulfinates and KI. rsc.org

The general outcome of these reactions is the formation of a carbon-carbon double bond with an iodine atom and a sulfonyl group attached to adjacent carbons. For terminal alkynes, the addition is typically regioselective, following Markovnikov's rule. rsc.org The stereochemistry is predominantly trans, leading to the (E)-isomer of the β-iodovinyl sulfone. tandfonline.comrsc.org

Table 1: Examples of Iodosulfonylation Reactions of Terminal Alkynes

| Alkyne Substrate | Sulfonyl Source | Iodine Source | Catalyst/Conditions | Product | Yield | Reference |

| Terminal Alkynes | Sulfonyl Hydrazides | KI | BPO, Room Temp | (E)-β-iodovinyl sulfones | Good | tandfonline.com |

| (Hetero)aromatic Terminal Alkynes | Arylsulfonyl Hydrazides | I₂ | TBHP | (E)-β-iodovinyl sulfones | Moderate to quantitative | rsc.org |

| Aromatic Terminal and Aryl-Alkyl Internal Alkynes | Sodium Aryl/Alkyl-sulfinates | KI | CoBr₂, Phen·H₂O, Air | (E)-β-iodovinyl sulfones | Moderate to high | rsc.org |

| Acetylenic Ketones | Sodium Sulfinates | I₂ | Reflux in EtOAc/H₂O | β-iodo-α-sulfonyl vinyl ketones | 76-91% | acs.org |

Elucidation of Reaction Mechanisms

Mechanistic Studies in Cross-Coupling Cycles (e.g., Oxo-Palladium Mechanism, Radical-Chain Pathways)

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for forming C(sp)-C(sp²) bonds. wikipedia.org While the classical mechanism involves a palladium and a copper co-catalyst, variations exist, including copper-free versions. wikipedia.org

The palladium cycle is initiated by the oxidative addition of the halide (like an iodoalkyne) to a Pd(0) species, forming a Pd(II) intermediate. wikipedia.orgnobelprize.org The structure of the active catalyst can be influenced by ligands, and in some cases, anionic palladium species are proposed as the true catalysts. wikipedia.org

The copper cycle in the traditional Sonogashira reaction involves the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. wikipedia.org

An alternative to the standard catalytic cycle is the inverse Sonogashira coupling , where an iodoalkyne is coupled with (hetero)arenes or alkenes. rsc.orgrsc.org A photoinduced, transition-metal-free version of this reaction has been developed. rsc.orgrsc.org Mechanistic studies suggest that visible light directly activates the iodoalkyne, leading to an excited state that acts as an "alkynyl radical synthetic equivalent". rsc.orgresearchgate.net This excited species then reacts with C(sp²)-H bonds. rsc.org

Radical-chain pathways have also been proposed in other transformations of iodoalkynes. For instance, in iodosulfonylation reactions, a sulfonyl radical can add to the alkyne to form a vinyl sulfone radical, which is then trapped by molecular iodine. tandfonline.com

The oxo-palladium mechanism is relevant in Suzuki-Miyaura cross-coupling reactions. nih.gov This pathway involves an arylpalladium hydroxide (B78521) complex reacting with an aryl boronic acid. nih.gov While typically discussed in the context of aryl halides, similar principles could apply to the coupling of iodoalkynes with boronic acids.

Mechanistic Insights into Oxidative Iodination (e.g., Nucleophilic Substitution, Michael-type Addition, 1,2-Migration)

The synthesis of 1-iodoalkynes from terminal alkynes often involves oxidative iodination. organic-chemistry.orgnih.govorganic-chemistry.org Several mechanistic pathways have been proposed depending on the reagents used.

One proposed mechanism for the synthesis of 1-iodoalkynes from terminal alkynes using (diacetoxyiodo)benzene (B116549) (DIB), potassium iodide (KI), and copper(I) iodide (CuI) involves several steps: organic-chemistry.org

Nucleophilic substitution : The reaction likely starts with a nucleophilic substitution at the hypervalent iodine reagent. organic-chemistry.org

Michael-type addition : This is followed by a Michael-type addition of iodide. organic-chemistry.org The Michael reaction, or Michael 1,4 addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. wikipedia.orgorganic-chemistry.org

1,2-migration : A subsequent 1,2-migration leads to the final 1-iodoalkyne product. organic-chemistry.org 1,2-migrations are also observed in other alkyne functionalization reactions. rsc.orgresearchgate.netmdpi.comacs.org

In the iodination of alkynes with elemental iodine, the reaction is thought to proceed through a bridged iodonium ion intermediate . masterorganicchemistry.comyoutube.commanac-inc.co.jp The triple bond of the alkyne acts as a nucleophile, attacking the iodine molecule. youtube.com This intermediate is then attacked by an iodide ion from the opposite face, leading to an anti-addition product. masterorganicchemistry.com

The iodination of terminal alkynes can also be achieved using N-iodosuccinimide (NIS) with a base catalyst. mdpi.com The proposed mechanism involves the formation of an intermediate between NIS and the alkyne, followed by base-promoted elimination of succinimide. mdpi.com

Role of Intermediates and Transition States

The reactivity and outcome of transformations involving 1-iodoalkynes are heavily influenced by the nature of the intermediates and transition states.

In the Sonogashira coupling , the formation of Pd(II) intermediates after oxidative addition is a key step. wikipedia.org The geometry and ligation of these intermediates can affect the subsequent transmetalation and reductive elimination steps.

In the copper-catalyzed cycloaddition of azides to 1-iodoalkynes, computational studies have explored different reaction pathways. acs.org One pathway involves the initial complexation of the iodoalkyne by Cu⁺, followed by binding of the azide to the metal. acs.org Another possibility is a π-complex intermediate between copper and the iodoalkyne, which then reacts with the azide through a vinylidene-like transition state. nih.gov In this latter pathway, the C-I bond is not broken during catalysis. nih.gov

For the photoinduced inverse Sonogashira reaction, the key intermediate is the excited state of the iodoalkyne . rsc.orgrsc.org This excited state has a bent C-C-I bond structure, making it highly reactive. rsc.org

In iodosulfonylation reactions, radical intermediates play a crucial role. tandfonline.com The reaction is initiated by the formation of a sulfonyl radical, which adds to the alkyne to create a vinyl sulfone radical. tandfonline.com This radical is then intercepted by an iodine source.

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the intramolecular charge transfer properties and transition states in reactions of iodoalkyne-containing molecules. researchgate.netrsc.org These studies help to rationalize the observed reactivity and selectivity. For instance, in the electrophilic cyclization of N-alkyne-substituted pyrroles activated by iodine, calculations show the formation of an intermediate where the positive charge is localized on one of the alkyne carbons, directing the subsequent nucleophilic attack. beilstein-journals.org

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Blocks for Complex Molecular Architectures

The inherent reactivity of 1-iodohex-1-yne positions it as a crucial intermediate in the synthesis of complex organic molecules. lookchem.com Its structure allows for participation in a variety of synthetic transformations, making it a key component in the construction of sophisticated molecular frameworks. lookchem.comlookchem.com For instance, it is utilized in palladium-catalyzed reactions, such as the iodoalkynation of norbornene scaffolds, demonstrating its utility in creating complex, multi-ring systems. lookchem.com The compound's ability to act as a precursor in these intricate syntheses highlights its importance in modern organic chemistry. lookchem.compitt.edu

Synthesis of Diverse Functionalized Organic Compounds

The reactivity of the iodoalkyne functionality allows for the synthesis of a wide array of organic compounds with diverse functional groups.

This compound is a key reactant in the synthesis of 5-iodo-1,2,3-triazoles through copper(I)-catalyzed cycloaddition reactions with organic azides. nih.gov This reaction is noted for its high efficiency and regioselectivity, yielding versatile synthetic intermediates. nih.gov These 5-iodotriazoles can be further elaborated into more complex triazole-fused heterocycles, such as triazole-fused 3,1-benzoxazines, through subsequent intramolecular cyclization reactions. lookchem.com The synthesis of these fused systems often proceeds under transition-metal-free conditions, offering an efficient route to these valuable heterocyclic scaffolds. lookchem.com

The following table provides examples of the synthesis of 5-iodo-1,2,3-triazoles using this compound and various azides.

| Azide (B81097) Reactant | Product (5-Iodo-1,2,3-triazole) | Yield (%) | Reference |

| Benzyl azide | 1-Benzyl-4-butyl-5-iodo-1H-1,2,3-triazole | 95 | nih.gov |

| Phenethyl azide | 4-Butyl-5-iodo-1-phenethyl-1H-1,2,3-triazole | 96 | nih.gov |

| 1-Azido-4-methoxybenzene | 4-Butyl-5-iodo-1-(4-methoxyphenyl)-1H-1,2,3-triazole | 94 | nih.gov |

This compound is a valuable precursor for the synthesis of enediyne and diacetylene conjugated systems. These structures are of significant interest due to their presence in natural products with potent biological activities and their potential applications in materials science. researchgate.net One approach involves the heterocoupling of this compound with terminal conjugated enynes, a reaction that can be optimized using different copper catalysts and bases. nii.ac.jp For example, the reaction of in situ prepared (E)-oct-3-en-1-yne with this compound in the presence of a copper(I) iodide catalyst can produce the corresponding conjugated enediyne. nii.ac.jp Furthermore, cis-enediyne structures can be generated through a Csp2-Csp cross-coupling reaction of organozirconium intermediates with this compound, catalyzed by a palladium complex. researchgate.net

The synthesis of unsymmetrically substituted aliphatic diacetylenes can also be achieved using this compound, further expanding the utility of this compound in creating extended π-systems. lookchem.com

While direct synthesis of α-iodomethyl ketones from this compound is not extensively detailed in the provided context, the related compound 6-iodohex-1-yne (B1588868) undergoes atom-transfer cyclization reactions. chemicalbook.com This suggests the potential for functional group transformations of the iodoalkyne moiety that could lead to α-haloketone structures, which are valuable synthetic intermediates.

Recent research has demonstrated a formal 1,1-hydrocyanation reaction of alkynyl halides, including this compound, with isocyanides. acs.org This reaction, enabled by a dual nickel/base catalysis relay, results in the formation of (Z)-3-iodo acrylonitrile (B1666552) derivatives. acs.org In this transformation, the isocyanide serves as a source for the cyano group, which is introduced at the α-position of the original alkyne, while the iodine atom migrates to the β-position. acs.org This method provides a novel route to highly functionalized acrylonitriles with good functional group tolerance and excellent regioselectivity. acs.org For example, the reaction of this compound with tert-butyl isocyanide in the presence of a nickel catalyst can yield the corresponding (Z)-3-iodo-2-butylacrylonitrile derivative. acs.org

This compound and its isomers serve as precursors for the synthesis of alkyne-functionalized monomers, which are subsequently used to create novel polymeric structures. sigmaaldrich.comacs.org For instance, 6-iodohex-1-yne can be used to synthesize alkyne-functionalized ammonium (B1175870) monomers. sigmaaldrich.com These monomers can then be polymerized to form ionene networks, which are a class of ion-containing polymers where the ionic group is part of the polymer backbone. murraystate.edu The properties of these networks, such as their glass transition temperature, can be tuned by varying the ratio of the alkyne monomer to other co-monomers. murraystate.edu

The reactivity of the alkyne group in these monomers allows for various polymerization techniques, including "click chemistry" reactions, to be employed in the construction of the polymer chains. researchgate.netnih.gov This approach has been utilized in the synthesis of materials with potential applications in diverse fields, including biomedical applications and the development of advanced materials with specific thermal and mechanical properties. murraystate.edumpg.de

Functionalized Acrylonitrile Derivatives

Synthetic Precursors in Chemical Biology Research

The chemical compound this compound, along with its structural isomer 6-iodohex-1-yne, serves as a crucial and versatile synthetic precursor in the field of chemical biology. Its utility stems from the presence of two highly reactive functional groups: a terminal alkyne and an iodine atom. The terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linking of the hexynyl fragment to molecules bearing an azide group, such as biomolecules or reporter tags, under mild conditions. The carbon-iodine bond also offers a site for various coupling reactions, further expanding its synthetic potential. These characteristics make iodohexyne isomers invaluable tools for constructing sophisticated molecular probes, modified biomolecules, and potential therapeutic agents designed to investigate and manipulate biological systems.

Application in the Synthesis of Modified Nucleosides and Oligonucleotides

A significant application of 6-iodohex-1-yne in chemical biology is in the synthesis of modified nucleoside phosphoramidites, which are the fundamental building blocks for creating custom DNA and RNA oligonucleotides. These modified oligonucleotides are essential tools for studying nucleic acid structure, function, and interactions.

Researchers have developed a straightforward, one-step procedure for modifying commercially available nucleoside phosphoramidites. acs.org This method utilizes phase-transfer conditions to deprotonate N-nucleophilic groups on the nucleobases, followed by reaction with an electrophile like 6-iodohex-1-yne. acs.org However, the reaction with less active alkyl halides such as 6-iodohex-1-yne requires longer reaction times, which can lead to competing hydrolysis of the phosphoramidite (B1245037) moiety. acs.orgnih.gov Despite this, N6-Hexynyladenosine phosphoramidite was successfully synthesized and isolated with a 56% yield. acs.orgnih.gov This alkyne-functionalized phosphoramidite can then be incorporated into an oligonucleotide sequence, introducing a reactive handle for subsequent "click" reactions to attach fluorescent dyes, affinity tags, or other reporter molecules. acs.orgresearchgate.net

Table 1: Synthesis of N6-Hexynyladenosine Phosphoramidite An interactive data table detailing the synthesis of a modified phosphoramidite using 6-iodohex-1-yne.

| Starting Material | Reagent | Product | Yield | Reference(s) |

|---|

Precursors for Enzyme Inhibitors and Bioactive Probes

The structural features of this compound and its isomers are exploited to build precursors for enzyme inhibitors and other bioactive probes. The hexynyl group serves as a linker of optimal length to connect different pharmacophores or to attach a reporter group for activity-based protein profiling (ABPP). tum.de

In the development of novel dual-binding cholinesterase inhibitors for potential Alzheimer's disease treatment, 6-iodohex-1-yne is used to functionalize a known bioactive scaffold. rug.nl The strategy involves linking a fragment that binds to the catalytic active site (CAS) of cholinesterase with another that binds to the peripheral anionic site (PAS). The alkyne group, introduced via reaction with 6-iodohex-1-yne, facilitates the "clicking" of these two fragments together. rug.nlnih.gov For example, norgalantamine was alkylated with 6-iodohex-1-yne to produce an alkyne-derivatized precursor in good yield, preparing it for a subsequent CuAAC reaction. rug.nl

Table 2: Synthesis of a Galantamine-Derived Alkyne Precursor An interactive data table showing the use of 6-iodohex-1-yne in the synthesis of a precursor for a dual-binding cholinesterase inhibitor.

| Starting Material | Reagent | Product | Yield | Reference(s) |

|---|

Building Blocks for Antiviral Nucleoside Analogues

A prominent use of 6-iodohex-1-yne is in the synthesis of diverse nucleoside analogues with potential antiviral properties. The strategy often involves the alkylation of various pyrimidine (B1678525) bases, such as uracil, thymine, and quinazoline-2,4-dione, with 6-iodohex-1-yne to introduce the terminal alkyne handle. nih.govresearchgate.net

These alkynyl-substituted pyrimidines serve as key precursors in convergent synthetic routes. nih.gov The terminal alkyne is then coupled with an azido-sugar, typically a protected β-D-ribofuranosyl azide, via the CuAAC reaction. This "click" chemistry step efficiently constructs the 1,2,3-triazole ring that links the pyrimidine base to the sugar moiety. nih.govresearchgate.net This methodology allows for the creation of libraries of novel nucleoside analogues where the nature of the pyrimidine heterocycle and the length of the alkynyl linker can be varied. nih.govresearchgate.net Several of these synthesized compounds have shown moderate to high activity against viruses such as influenza A (H1N1) and coxsackievirus B3. nih.govresearchgate.net

Table 3: Examples of Pyrimidine Precursors Synthesized with 6-Iodohex-1-yne for Antiviral Analogues An interactive data table summarizing the pyrimidine bases functionalized with 6-iodohex-1-yne for the synthesis of antiviral nucleoside analogues.

| Pyrimidine Base | Alkylating Agent | Resulting Precursor | Subsequent Reaction | Target | Reference(s) |

|---|---|---|---|---|---|

| Uracil | 6-Iodohex-1-yne | 1,3-bis(hex-5-yn-1-yl)uracil | CuAAC with azido-sugar | Antiviral Nucleoside Analogues | nih.gov |

| 6-Methyluracil | 6-Iodohex-1-yne | 1,3-bis(hex-5-yn-1-yl)-6-methyluracil | CuAAC with azido-sugar | Antiviral Nucleoside Analogues | nih.gov |

| Thymine | 6-Iodohex-1-yne | 1,3-bis(hex-5-yn-1-yl)thymine | CuAAC with azido-sugar | Antiviral Nucleoside Analogues | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Iodohex-1-yne |

| N6-Hexynyladenosine phosphoramidite |

| 5'-O-DMT-2'-O-Me-APac phosphoramidite |

| Norgalantamine |

| Uracil |

| Thymine |

| Quinazoline-2,4-dione |

| 6-Methyluracil |

| 1,3-bis(hex-5-yn-1-yl)uracil |

| 1,3-bis(hex-5-yn-1-yl)-6-methyluracil |

| 1,3-bis(hex-5-yn-1-yl)thymine |

| 1,3-bis(hex-5-yn-1-yl)quinazoline-2,4-dione |

Computational and Theoretical Studies in 1 Iodoalkyne Chemistry

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex organic reaction mechanisms. numberanalytics.commdpi.com For reactions involving 1-iodoalkynes, DFT calculations have been instrumental in mapping potential energy surfaces, identifying transition states and intermediates, and distinguishing between competing mechanistic pathways. numberanalytics.comrsc.org

A significant area of study has been the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving 1-iodoalkynes. researchgate.netnih.gov An experimental and computational-DFT approach has established that two distinct mechanistic pathways can be competitive. imperial.ac.ukfigshare.com These pathways are either a copper(III) metallacycle intermediate or a direct π-activation of the starting iodoalkyne. imperial.ac.ukfigshare.com DFT calculations have also been applied to understand the binuclear copper intermediates involved in CuAAC reactions, which are supported by kinetic analyses and mass spectrometry experiments. researchgate.net

In palladium-catalyzed reactions, such as the intramolecular addition of aryl halides across alkynes, DFT studies have detailed the elementary steps of the catalytic cycle: oxidative addition, alkyne insertion, cis→trans isomerization, and reductive elimination. rsc.orgbenthamdirect.com These calculations revealed that for certain substrates, oxidative addition is the rate-limiting step, whereas for others, alkyne insertion is rate-limiting. rsc.org Similarly, DFT has been used to study the indium-catalyzed alkenylation of 1,3-dicarbonyl compounds with 1-iodoalkynes, with calculations supporting a cis-carbometalation mechanism. organic-chemistry.org

Other DFT applications include:

Photoredox Catalysis: In the gold-catalyzed cross-coupling of α-silylamines with 1-iodoalkynes, computational studies suggest an oxidative quench pathway that generates radical species from both the amine and the alkyne substrates. rsc.org

Radical Reactions: Theoretical calculations have been used to model the triplet excited state of 1-iodoalkynes, which feature a bent C-C-I geometry. acs.org This excited state is regarded as an "alkynyl radical synthetic equivalent" and is crucial for understanding concerted nucleophilic addition reactions. acs.org

Interactive Table: DFT-Elucidated Reaction Mechanisms for 1-Iodoalkynes

| Reaction Type | Catalyst System | Key Mechanistic Insights from DFT | References |

| Azide-Alkyne Cycloaddition | Copper(I) | Competition between copper(III) metallacycle and direct π-activation pathways. Involvement of dinuclear copper intermediates. | imperial.ac.uk, figshare.com, researchgate.net |

| Intramolecular Carbohalogenation | Palladium(0) | Cycle involves oxidative addition, alkyne insertion, and reductive elimination. Identifies rate-limiting step. | rsc.org |

| Alkenylation | Indium(III) | Mechanism proceeds via cis-carbometalation. | organic-chemistry.org |

| Photoredox Cross-Coupling | Gold(I) | Reaction follows an oxidative quench pathway involving radical intermediates. | rsc.org |

| Nucleophilic Addition | (Light-induced) | Involves a triplet excited state with a bent C-C-I structure, acting as an alkynyl radical equivalent. | acs.org |

Modeling Reactivity and Selectivity

Computational modeling is crucial for predicting and explaining the reactivity and selectivity observed in reactions of 1-iodoalkynes. By calculating the energy barriers associated with different reaction pathways, chemists can understand why a particular product is favored over others.

In the palladium-catalyzed intramolecular addition across alkynes, DFT analysis rationalized the exceptional reactivity of alkynes bearing a bulky triisopropylsilyl (TIPS) group. rsc.org The calculations showed that the bulky silyl (B83357) group destabilizes the palladium(II) intermediates, which in turn facilitates both the cis→trans isomerization and the final reductive elimination step, leading to higher catalytic efficiency. rsc.org This demonstrates how substituents on the alkyne influence the energetic landscape of the reaction.

Selectivity in the iodination of terminal alkynes to form 1-iodoalkynes, 1,2-diiodoalkenes, or 1,1,2-triiodoalkenes can be controlled by the choice of iodine source and solvent. nih.gov While this is an empirical observation, computational modeling can provide a rationale by comparing the activation energies for the competing pathways under different conditions. For instance, advanced computational studies can employ DFT calculations to predict transition states and electronic effects of the iodine substituent, helping to resolve ambiguities between steric and electronic control in cyclization reactions.

Key factors influencing reactivity and selectivity that can be modeled include:

Ligand Effects: The steric and electronic properties of ligands attached to a metal catalyst can be modeled to predict their impact on reaction rates and selectivity. rsc.org

Substituent Effects: As seen with the TIPS group, the nature of the substituent on the alkyne can significantly alter reaction pathways and efficiencies. rsc.org

Solvent Effects: Solvation models can be incorporated into DFT calculations to account for the influence of the solvent on the stability of reactants, intermediates, and transition states. rsc.orgnih.gov

Interactive Table: Factors Influencing Reactivity and Selectivity Modeled by DFT

| Factor | Influence | Example from Studies | References |

| Alkyne Substituent | Steric bulk can destabilize intermediates, lowering subsequent energy barriers and increasing reaction efficiency. | The bulky TIPS group on an alkyne facilitates isomerization and reductive elimination in Pd-catalyzed reactions. | rsc.org |

| Ligands | The bulkiness of phosphine (B1218219) ligands on a palladium catalyst plays a crucial role in determining the reaction pathway. | The PtBu₃ ligand favors specific mono-ligated or non-ligated pathways in reactions of aryl iodides with alkynes. | benthamdirect.com |

| Reaction Conditions | Solvent polarity and choice of reagents can dictate the final product in multi-pathway reactions. | The choice of iodine source (TBAI vs. KI) and solvent determines whether iodination of a terminal alkyne yields a 1-iodoalkyne or a 1,2-diiodoalkene. | nih.gov |

| Catalyst Nuclearity | The number of metal atoms in the active catalytic species affects the reaction mechanism. | Dinuclear copper acetylides are identified as the catalytically active species in CuAAC reactions, rather than mononuclear complexes. | researchgate.net |

Theoretical Insights into Electronic Structure and Bonding

Theoretical calculations offer a detailed picture of the electronic structure and nature of chemical bonds within 1-iodohex-1-yne, which is fundamental to understanding its reactivity. The key features are the carbon-carbon triple bond and the carbon-iodine bond.

Furthermore, computational studies have explored the electronic distribution in different states of the molecule. Theoretical calculations on the triplet excited state of a 1-iodoalkyne revealed a significantly bent C-C-I bond angle of approximately 130° and an elongated C-I bond (2.20 Å compared to 2.01 Å in the ground state). acs.org This bent structure is indicative of an "alkynyl radical synthetic equivalent," providing a theoretical basis for the participation of 1-iodoalkynes in radical-type reactions under photochemical conditions. acs.org

Different DFT methods have been used to analyze the electronic character of alkynyl radicals. While the ethynyl (B1212043) radical is described as a σ radical, theoretical studies on the 1-propynyl radical show that the unpaired electron is in a nonbonding σ orbital, but with a very low-lying π state, making a π-like radical character easily accessible. acs.org This dual character is crucial for explaining the diverse reactivity of alkynyl species derived from 1-iodoalkynes.

Emerging Trends and Future Research Directions

Development of Sustainable and Environmentally Benign Synthetic Methods

The synthesis of 1-iodoalkynes, including 1-Iodohex-1-yne, has traditionally relied on methods that can involve harsh reagents and produce significant waste. rsc.org However, the push for "green chemistry" is leading to the development of more sustainable and environmentally friendly protocols.

A notable advancement is the use of sodium sulfinate-KI mediated aerobic oxidative iodination of terminal alkynes. sioc-journal.cnresearchgate.net This method is advantageous as it uses air as the oxidant, which is both inexpensive and environmentally benign, avoiding the need for hazardous or toxic oxidants. sioc-journal.cn The reactions are carried out in ethanol, a green solvent, at room temperature, further enhancing the method's sustainability. researchgate.net Another approach involves the use of γ-Al2O3 in conjunction with N-iodosuccinimide (NIS) for the direct iodination of terminal alkynes. rsc.orgrsc.org This method boasts excellent chemoselectivity, good tolerance of various functional groups, and utilizes an inexpensive catalyst. rsc.orgrsc.org Researchers have also explored using inexpensive and mild bases like K2CO3 and 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the iodination of terminal alkynes with NIS, offering a good complement to other methods. mdpi.com

Recent research has also highlighted methods using hypervalent iodine reagents, which have low toxicity compared to conventional heavy-metal-based oxidants. nih.gov For instance, the combination of Phenyliodine(III) diacetate (PIDA) and Tetrabutylammonium (B224687) iodide (TBAI) has been shown to be selective for the synthesis of 1-iodoalkynes. nih.gov

Interactive Table: Comparison of Sustainable Synthetic Methods for 1-Iodoalkynes

| Method | Key Reagents | Oxidant | Solvent | Key Advantages |

| Sodium sulfinate-mediated aerobic oxidative iodination | Sodium sulfinate, KI | Air | Ethanol | Environmentally benign, inexpensive oxidant, mild conditions. sioc-journal.cnresearchgate.net |

| γ-Al2O3 mediated iodination | N-iodosuccinimide (NIS), γ-Al2O3 | - | CH3CN | Inexpensive catalyst, high chemoselectivity, good functional group tolerance. rsc.orgrsc.org |

| Base-catalyzed iodination | NIS, K2CO3 or DMAP | - | Not specified | Inexpensive, mild bases as catalysts. mdpi.com |

| Hypervalent iodine-based iodination | PIDA, TBAI | PIDA | CH3CN, THF, or Et2O | Low toxicity of reagents, high chemoselectivity. nih.gov |

Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

1-Iodoalkynes are highly reactive and practical building blocks in organic synthesis. mdpi.com The development of novel catalytic systems is crucial for enhancing their reactivity and selectivity in various chemical transformations.

Copper(I) catalysts have been shown to be effective in the cycloaddition of 1-iodoalkynes with organic azides to produce 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov The inclusion of an amine ligand, such as triethylamine (B128534) (TEA), is critical for this reaction to proceed. nih.gov This catalytic cycloaddition demonstrates broad substrate scope and excellent functional group compatibility. nih.gov

Gold(I)-NHC (N-heterocyclic carbene) catalysts have been successfully employed for the hydration of 1-iodoalkynes, leading to the synthesis of α-iodomethyl ketones in good to excellent yields. researchgate.net This method avoids the use of strong acids or toxic mercury salts often required in traditional hydration reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are another area of active research. For example, the Suzuki-type reaction followed by heterocoupling of (E)-oct-3-en-1-yne with this compound has been optimized using a CuI catalyst and a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nii.ac.jp

Interactive Table: Novel Catalytic Systems for 1-Iodoalkyne Reactions

| Reaction Type | Catalyst System | Product Type | Key Features |

| Azide-Alkyne Cycloaddition | Copper(I) iodide/Triethylamine | 1,4,5-trisubstituted-1,2,3-triazoles | Broad substrate scope, excellent functional group compatibility. nih.gov |

| Hydration | Gold(I)-NHC | α-Iodomethyl ketones | Avoids strong acids and toxic mercury salts. researchgate.net |

| Cross-Coupling | CuI/TBD | (E)-alk-1-ene-3,5-diynes | Optimized for heterocoupling reactions. nii.ac.jp |

Exploration of New Transformative Reactions of this compound

Researchers are continuously exploring new reactions where this compound can serve as a key reactant. These investigations open up new avenues for the synthesis of complex molecules.

One such novel transformation is the formal 1,1-hydrocyanation of alkynyl halides, including this compound, with isocyanides, enabled by a dual nickel/base catalysis relay. acs.org This reaction produces (Z)-3-iodo-substituted acrylonitriles with the iodine atom transferred from the α- to the β-carbon position. acs.org Mechanistic studies suggest a pathway involving a consecutive cyanation/hydrohalogenation. acs.org

Another area of exploration involves the phosphine-catalyzed trans-hydroboration of 1,3-diynes, which can be synthesized from this compound. researchgate.net This reaction provides access to (E)-1-boryl-1,3-enynes, which are versatile synthetic intermediates. researchgate.net For instance, a subsequent Csp-Csp cross-coupling of the resulting enyne boronate with this compound using a palladium catalyst can generate a cis-enediyne. researchgate.net

Furthermore, the heterocoupling of in situ prepared (E)-oct-3-en-1-yne with this compound has been investigated to synthesize (E)-tetradec-4-ene-2,6-diyne, showcasing the utility of this compound in building complex carbon skeletons. nii.ac.jp

Integration with Flow Chemistry and High-Throughput Experimentation

The fields of flow chemistry and high-throughput experimentation (HTE) are revolutionizing how chemical reactions are developed and optimized. mt.comdomainex.co.ukchemspeed.com These technologies allow for rapid screening of reaction conditions, leading to accelerated discovery and process development. mt.comnih.gov

While specific examples detailing the integration of this compound with flow chemistry and HTE are still emerging, the principles of these technologies are highly applicable. HTE platforms, which can run hundreds or even thousands of reactions in parallel, would be invaluable for rapidly optimizing the sustainable synthesis methods and novel catalytic reactions discussed in the preceding sections. mt.comdomainex.co.uk For instance, the screening of various ligands, bases, solvents, and temperatures for the catalytic reactions of this compound could be accomplished in a fraction of the time it would take using traditional methods. domainex.co.uknih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and control over reaction parameters. The synthesis and subsequent transformations of this compound could benefit from this technology, potentially leading to higher yields and purities, as well as safer handling of reactive intermediates. The development of HTE workflows for radiochemistry, for example, highlights the potential for applying these advanced techniques to reactions involving specialized reagents. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Iodohex-1-yne, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkyne iodination using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or THF) and catalyst presence (e.g., AgNO₃) significantly affect regioselectivity and yield. Characterization via H/C NMR and IR spectroscopy is critical to confirm the terminal iodoalkyne structure .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Terminal alkyne protons appear as a singlet (~δ 2.0–2.5 ppm), while C NMR confirms sp-hybridized carbons.

- IR : A sharp C≡C stretch (~2100–2260 cm) and C-I bond (~500–600 cm).

- Mass Spectrometry : Molecular ion peak at m/z 208 (C₆H₉I) with isotopic patterns confirming iodine. Purity is validated via GC-MS or HPLC .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : It participates in Sonogashira, Suzuki-Miyaura, and direct Csp²-Csp couplings. For example, Pd-catalyzed coupling with aryl halides forms enediynes (e.g., cis-enediyne in 45% yield using Pd(PPh₃)₄ ). Optimize ligand choice (e.g., phosphine vs. carbene) and base (e.g., K₂CO₃) to enhance efficiency .

Advanced Research Questions

Q. How does steric and electronic modulation of this compound influence regioselectivity in transition-metal-catalyzed reactions?

- Methodological Answer : Computational studies (DFT) can map transition-state energies to predict regioselectivity. Experimentally, vary substituents on coupling partners (e.g., electron-deficient vs. electron-rich aryl halides) and monitor outcomes via H NMR kinetics. Contradictions in literature data (e.g., unexpected cis/trans ratios) may arise from competing oxidative addition pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

- Methodological Answer : Conduct controlled replicate studies under identical conditions (solvent, temperature, catalyst loading). Use high-throughput screening to test 10+ catalyst-ligand combinations. Analyze discrepancies via Arrhenius plots to isolate thermodynamic vs. kinetic factors .

Q. What strategies stabilize this compound against decomposition under ambient or reactive conditions?

- Methodological Answer : Stability assays under varying conditions (light, O₂, moisture) using TGA/DSC for thermal stability. Add radical inhibitors (e.g., BHT) or store in amber vials under inert gas. For in situ generation, employ flow chemistry to minimize intermediate degradation .

Q. How can the competing pathways in multi-step syntheses involving this compound be experimentally distinguished?

- Methodological Answer : Use isotopic labeling (e.g., C at the alkyne terminus) to track bond formation via NMR. Quench reactions at intermediate stages and isolate intermediates (e.g., boronate adducts) for X-ray crystallography. Compare DFT-predicted intermediates with experimental data .

Methodological Guidelines for Addressing Contradictions

- Data Validation : Cross-check results with multiple analytical techniques (e.g., NMR + Raman spectroscopy) to confirm reaction outcomes .

- Error Analysis : Quantify uncertainties in yield measurements via triplicate trials and report standard deviations .

- Comparative Studies : Benchmark new methodologies against established protocols (e.g., Pd vs. Cu catalysis) to identify advantages/limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.